molecular formula C13H18N2S B3923479 2-[(butylthio)methyl]-5-methyl-1H-benzimidazole

2-[(butylthio)methyl]-5-methyl-1H-benzimidazole

Cat. No. B3923479
M. Wt: 234.36 g/mol
InChI Key: RQRIHWFYFSXDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Butylthio)methyl]-5-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a benzimidazole derivative that has a butylthio and methyl group attached to the benzene ring. In

Mechanism of Action

The mechanism of action of 2-[(Butylthio)methyl]-5-methyl-1H-benzimidazole is not fully understood. However, it is believed that the compound exerts its effects by interacting with various cellular targets, such as enzymes and receptors. For example, studies have shown that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to interact with certain receptors in the brain, leading to its potential use as an anti-depressant.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. Inflammation is also a key target of this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(Butylthio)methyl]-5-methyl-1H-benzimidazole in lab experiments is its relatively simple synthesis method. This makes it easy to obtain large quantities of the compound for testing. In addition, the compound has been extensively studied, and its potential applications in various fields are well-established. However, one limitation of this compound is its potential toxicity, as some studies have shown that it can be toxic to certain cell types at high concentrations.

Future Directions

There are many potential future directions for the study of 2-[(Butylthio)methyl]-5-methyl-1H-benzimidazole. One potential direction is the development of new anti-cancer drugs based on this compound. Another potential direction is the development of new pesticides based on the insecticidal and fungicidal properties of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles. Overall, the potential applications of this compound make it an exciting area of research with many avenues for future exploration.

Scientific Research Applications

2-[(Butylthio)methyl]-5-methyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as an anti-diabetic and anti-obesity agent. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of new materials.

properties

IUPAC Name

2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-3-4-7-16-9-13-14-11-6-5-10(2)8-12(11)15-13/h5-6,8H,3-4,7,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRIHWFYFSXDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=NC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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